molecular formula C11H8Cl2N2OS B11077488 N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide

N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide

Cat. No.: B11077488
M. Wt: 287.2 g/mol
InChI Key: LCBAITAXUBAEQW-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of Dichloro Substituents: Chlorination of the thiazole ring at the 3 and 5 positions can be achieved using reagents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2).

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: The dichloro groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

  • N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxylic acid
  • N-benzyl-3,5-dichloro-1,2-thiazole-4-thiol
  • N-benzyl-3,5-dichloro-1,2-thiazole-4-amine

Comparison:

Properties

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

N-benzyl-3,5-dichloro-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C11H8Cl2N2OS/c12-9-8(10(13)17-15-9)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16)

InChI Key

LCBAITAXUBAEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(SN=C2Cl)Cl

Origin of Product

United States

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